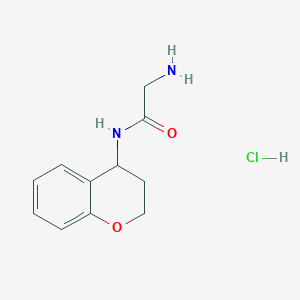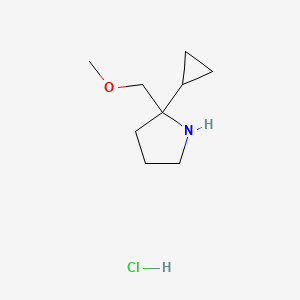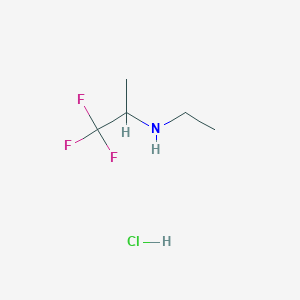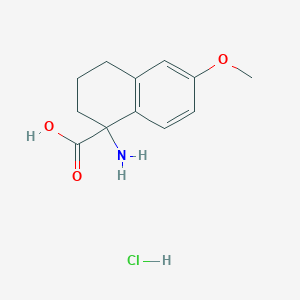
2-amino-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide hydrochloride
Overview
Description
“2-amino-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide hydrochloride” is a chemical compound with the molecular formula C11H15ClN2O2 and a molecular weight of 242.70 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the anodic oxidation of a natural antioxidative catechol, hydroxytyrosol, was developed in an acetonitrile/dimethylsulfoxide solvent mixture to produce the resulting non-activated o-quinone and generate structural analogues . Another method involved palladium-mediated cross-coupling reactions .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .Chemical Reactions Analysis
The chemical reactions involving “this compound” could potentially be analyzed through an inverse electron demand Diels–Alder (IEDDA) reaction between the electrogenerated o-quinone and tertiary enamines .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 242.70 and a molecular formula of C11H15ClN2O2 . Additional properties such as boiling point and storage conditions are not specified in the search results .Scientific Research Applications
Synthesis and Characterization
Synthesis Process : Amino-N-(4-(4-chloro-phenyl)-6-(3,4-dimethyl-phenyl)-pyrimidin-2-yl)-benzensulfonamide was synthesized through hydrolysis, showcasing the compound's role in the preparation of various heterocyclic compounds with potential pharmacological activities. Schiff bases and pyrrolidinones were derived from this compound, highlighting its versatility in chemical synthesis (Nunna et al., 2014).
Structure and Antibacterial Applications : The compound was used as a precursor for creating structures with potential antibacterial properties. For instance, 4-Hydroxy-2H-2-oxo-3-methylidene compounds were synthesized from it, which were then used to create various other complex structures, potentially exhibiting antibacterial properties (Mulwad & Shirodkar, 2002).
Antimicrobial Properties : The compound was used to synthesize 4H-2-Acetylamido Furo[3,2-c]benzopyran-4-one and other derivatives. These compounds were evaluated for antimicrobial activities, indicating the compound's significance in developing antimicrobial agents (Mulwad & Hegde, 2009).
Chemical Reactions and Molecular Interactions
Molecular Interaction Studies : Investigations into the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides provided insights into molecular conformations, hydrogen bonding, and packing interactions, shedding light on the compound's molecular behavior and its potential applications in medicinal chemistry (Camerman et al., 2005).
Conformational Analysis : Detailed conformational analysis and hydrogen bonding interactions were studied in derivatives of 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides, providing a deeper understanding of the compound's structural aspects and interactions (Narayana et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with5-HT1A and 5-HT7 receptors . These receptors are part of the serotonin system, which plays a crucial role in regulating mood, cognition, learning, memory, and numerous physiological processes.
Mode of Action
It’s worth noting that compounds interacting with 5-ht1a and 5-ht7 receptors typically work by modulating the activity of these receptors, thereby influencing the serotonin system .
Biochemical Pathways
Given its potential interaction with 5-ht1a and 5-ht7 receptors, it can be inferred that it may influence theserotonergic pathways . These pathways are involved in various physiological processes, including mood regulation, sleep, and cognition.
Result of Action
Modulation of 5-ht1a and 5-ht7 receptors typically results in changes in neuronal excitability and neurotransmission, potentially influencing behavior and physiological processes .
Biochemical Analysis
Biochemical Properties
2-amino-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with serotoninergic receptors, particularly 5-HT1A and 5-HT7 receptors . These interactions are crucial as they can influence neurotransmission and other cellular processes. The nature of these interactions involves binding to the receptor sites, which can modulate the activity of these receptors and affect downstream signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to have neuroprotective effects in primary cultured rat cortical cells by inhibiting excitotoxic neuronal cell damage and reducing oxidative stress . This indicates its potential in protecting neurons from damage and maintaining cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as serotoninergic receptors, and modulates their activity. This binding can lead to the inhibition or activation of these receptors, resulting in changes in gene expression and cellular responses . Additionally, it has been observed to enhance the phosphorylation of ERK1/2 and CREB, which are critical for its neuroprotective effects .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found to maintain its stability under various conditions, and its effects on cellular function can be sustained over time. Long-term studies have shown that it can continue to provide neuroprotective effects and reduce oxidative stress in neuronal cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, it can effectively modulate receptor activity and provide neuroprotective effects without significant adverse effects . At higher dosages, there may be threshold effects, and potential toxic or adverse effects could be observed. It is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing any harmful effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of metabolites within the cells. Understanding these pathways is essential for determining how the compound is processed within the body and its overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. It is transported through specific transporters and binding proteins that facilitate its movement across cellular membranes. This distribution can affect its localization and accumulation within different cellular compartments, influencing its overall activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can enhance its interactions with target biomolecules and optimize its therapeutic effects .
Properties
IUPAC Name |
2-amino-N-(3,4-dihydro-2H-chromen-4-yl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c12-7-11(14)13-9-5-6-15-10-4-2-1-3-8(9)10;/h1-4,9H,5-7,12H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQZMQJIMBWUMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1NC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![tert-butyl 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate](/img/structure/B1381260.png)


![2-[(4-Aminopiperidin-1-yl)methyl]-4-fluorophenol](/img/structure/B1381265.png)
![tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B1381266.png)
